![molecular formula C9H11ClFNO2 B2648619 (S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride CAS No. 1391358-28-3](/img/structure/B2648619.png)
(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride
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Overview
Description
“(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride” is likely a chiral compound due to the presence of the “(S)” prefix, which indicates the configuration of the chiral center. It contains an aminoethyl group (-NH2CH2-) and a fluorobenzoic acid group (a benzene ring with a fluorine atom and a carboxylic acid group). The “hydrochloride” part suggests that this compound is a hydrochloride salt, which is common for amine-containing compounds to increase their solubility .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a fluorobenzoic acid derivative. The exact methods and conditions would depend on many factors, including the specific reagents and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (indicating aromaticity), a fluorine atom (imparting some polarity to the molecule), a carboxylic acid group (-COOH, which is polar and can participate in hydrogen bonding), and an aminoethyl group (-NH2CH2-, which can also participate in hydrogen bonding) .Chemical Reactions Analysis
As an amine and a carboxylic acid, this compound could participate in various chemical reactions. The amine group could act as a nucleophile in reactions with electrophiles, while the carboxylic acid group could react with bases or be involved in condensation reactions to form amides, esters, or other derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and highly soluble in water. The presence of the fluorine atom could also affect its properties, as fluorine is highly electronegative .Scientific Research Applications
Asymmetric Synthesis of α-Chiral Primary Amines
(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride: plays a crucial role in the direct catalytic asymmetric synthesis of α-chiral primary amines. These amines are valuable building blocks for creating amine-containing pharmaceuticals and natural compounds. Additionally, they serve as chiral ligands or organo-catalysts in asymmetric catalysis. Unlike multistep methods, which manipulate N-substituted substrates, biomimetic chemocatalysis inspired by enzymatic transaminations offers a more atom-economical and cost-effective approach to obtaining enantiopure primary amines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONSGAXDQPRIKP-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(=O)O)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride |
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